2-Phenylcyclopenta[b]chromene
Description
Structure
3D Structure
Properties
CAS No. |
55847-70-6 |
|---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
2-phenylcyclopenta[b]chromene |
InChI |
InChI=1S/C18H12O/c1-2-6-13(7-3-1)15-11-16-10-14-8-4-5-9-17(14)19-18(16)12-15/h1-12H |
InChI Key |
OQBWOAGNWAIRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4OC3=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Phenylcyclopenta B Chromene and Its Analogues
Transition Metal-Catalyzed Cyclization Approaches
Transition metal catalysis offers powerful and efficient pathways to construct complex molecular architectures from simple precursors. Various metals, including palladium, rhodium, nickel, and copper, have been successfully employed in the synthesis of chromene derivatives through diverse mechanistic pathways.
Palladium-Catalyzed Ring Closure and Cross-Coupling Reactions
Palladium catalysis has been instrumental in the development of novel tandem and cascade reactions for the synthesis of fused chromene systems. A notable strategy involves a palladium-catalyzed tandem reaction of 2-alkynylphenol with 2-alkynylvinyl bromide, which yields cyclopenta[c]chromenes. nih.gov This process is remarkable for the formation of three new bonds in a single operation, with a proposed key step being a double insertion of triple bonds. nih.gov
Another sophisticated approach is a palladium-promoted double ring-closure strategy for the modular synthesis of densely functionalized dihydrocyclopenta[b]chromenes. nih.gov This cascade sequence is initiated by a 1,6-conjugate addition of an ortho-alkynyl quinone methide, followed by annulation and migratory insertion. nih.gov A key advantage of this method is its compatibility with a wide range of functional groups, which allows for the streamlined synthesis of complex fused chromenes from diverse starting materials. nih.gov
| Reactants | Catalyst System | Product | Yield | Ref. |
| 2-Alkynylphenol, 2-Alkynylvinyl bromide | Pd(PPh₃)₄ | Cyclopenta[c]chromene | Good | nih.gov |
| ortho-Alkynyl quinone methide, Propargylamine (B41283) | Pd(OAc)₂ / Xantphos | Dihydrocyclopenta[b]chromene | up to 98% | nih.gov |
Rhodium(III)-Catalyzed C-H Activation and Annulation Sequences
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the construction of heterocyclic compounds under mild conditions with high efficiency and regioselectivity. mdpi.com This strategy has been successfully applied to the synthesis of 2H-chromene derivatives. For instance, an efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids has been achieved through a rhodium(III)-catalyzed C–H activation/[3 + 3] annulation cascade of N-phenoxyacetamides and methyleneoxetanones. acs.orgacs.org This transformation is significant as it represents the first use of an α-methylene-β-lactone unit as a three-carbon source in transition-metal-catalyzed C–H activations via selective alkyl C–O bond cleavage. acs.orgacs.org
The versatility of this methodology is demonstrated by its broad substrate scope and good functional group tolerance. acs.org The reaction proceeds through the formation of a five-membered rhodacycle intermediate, followed by the annulation cascade. acs.org
| Reactants | Catalyst System | Product | Yield | Ref. |
| N-Phenoxyacetamide, Methyleneoxetanone | [RhCpCl₂]₂, AgSbF₆ | 2H-Chromene-3-carboxylic acid | Moderate to Good | acs.orgacs.org |
| Pyrazolones, 1,6-Enynes | [RhCpCl₂]₂, AgSbF₆ | Fused-chromene scaffolds | High | mdpi.com |
Nickel-Catalyzed C-O Activation and C-C Bond Formation
Nickel catalysis provides a cost-effective and efficient alternative for cross-coupling reactions. A modular and highly efficient protocol for the synthesis of 2-aryl- and heteroaryl-2H-chromenes has been developed using an inexpensive nickel catalyst. nih.govacs.orgnih.gov This method involves the cross-coupling of readily accessible 2-ethoxy-2H-chromenes with boronic acids under base-free conditions. nih.govacs.orgnih.gov The key steps are the C(sp³)–O activation and subsequent C(sp³)–C bond formation. nih.govacs.orgnih.gov
This strategy allows for broad access to 2-substituted-2H-chromenes and has been successfully applied to the late-stage functionalization of complex molecules. nih.govnih.gov The reaction tolerates a variety of functional groups on both the chromene acetal (B89532) and the boronic acid partner. nih.gov
| Reactants | Catalyst System | Product | Yield | Ref. |
| 2-Ethoxy-2H-chromene, Aryl/Heteroarylboronic acid | Ni(cod)₂, PPh₃ | 2-Aryl/Heteroaryl-2H-chromene | up to 99% | nih.govnih.gov |
Copper-Catalyzed Cyclization Reactions
Copper-catalyzed reactions offer another avenue for the synthesis of chromene derivatives. A chiral copper(II) phosphate (B84403) catalyst has been utilized for the enantioselective synthesis of isochromene derivatives through a sequential intramolecular cyclization and asymmetric transfer hydrogenation of o-alkynylacetophenones. nih.gov
Furthermore, a copper-catalyzed cascade cyclization of 2-propynolphenols has been developed to access 4-phosphorylated 2H-chromenes. researchgate.net This protocol demonstrates high compatibility with various substituents on the substrates, providing a useful entry to C2-functionalized 2H-chromene scaffolds. researchgate.net
| Reactants | Catalyst System | Product | Ref. |
| o-Alkynylacetophenones | Chiral Copper(II) phosphate | Isochromene derivatives | nih.gov |
| 2-Propynolphenols | Cu(I) catalyst | 4-Phosphorylated 2H-chromenes | researchgate.net |
Organocatalytic Domino Reactions
Organocatalysis has gained significant attention as a powerful strategy in asymmetric synthesis, avoiding the use of metal catalysts. Domino or cascade reactions, in particular, allow for the construction of complex molecules from simple starting materials in a single pot with high atom economy and stereoselectivity.
Oxa-Michael/Aldol (B89426) Reaction Cascades in Chromene Formation
The organocatalytic enantioselective synthesis of chiral 2H-chromenes can be achieved through a tandem oxa-Michael/aldol reaction sequence. beilstein-journals.orgnih.gov This method typically involves the reaction of salicylaldehydes with α,β-unsaturated aldehydes, activated by a chiral secondary amine catalyst (e.g., a diarylprolinol ether) via iminium ion formation. beilstein-journals.orgnih.gov The sequence is initiated by an oxa-Michael attack of the salicylaldehyde (B1680747), followed by an intramolecular aldol reaction and subsequent dehydration to afford the chromene. beilstein-journals.orgnih.gov
A "one-pot" approach for the synthesis of chiral 4H-chromenes with a quaternary stereocenter has also been reported. beilstein-journals.orgnih.gov This oxa-Michael/aldol cascade reaction between (2-hydroxyphenyl)-2-oxoacetates and alkynals is catalyzed by a chiral secondary amine, proceeding through an iminium-allenamine activation strategy. beilstein-journals.orgnih.gov
Furthermore, highly functionalized tricyclic chromanes can be synthesized via an organocatalyzed quadruple domino reaction involving an oxa-Michael/Michael/Michael/aldol condensation. acs.org This one-pot, four-component reaction between alcohols, acrolein, and nitrochromenes generates products with three contiguous stereogenic centers in good yields and with excellent diastereo- and enantioselectivities. acs.org
| Reaction Type | Reactants | Catalyst | Product | Enantioselectivity (ee) | Ref. |
| Oxa-Michael/Aldol | Salicylaldehydes, α,β-Unsaturated aldehydes | Diarylprolinol ether | 2H-Chromenes | up to 99% | beilstein-journals.orgnih.gov |
| Oxa-Michael/Aldol | (2-Hydroxyphenyl)-2-oxoacetates, Alkynals | (S)-Diphenylpyrrolinol | 4H-Chromenes | up to 97% | beilstein-journals.orgnih.gov |
| Oxa-Michael/Michael/Michael/Aldol | Alcohols, Acrolein, Nitrochromenes | Bifunctional thiourea | Tricyclic chromanes | >99% | acs.org |
Multicomponent Condensation Reactions (MCRs) for Diverse Cyclopenta[b]chromene (B11913239) Scaffolds
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, one-pot operation from three or more starting materials. nih.govnih.gov This approach is highly valued for its atom economy, efficiency, and ability to rapidly generate libraries of structurally diverse compounds. nih.govrsc.org In the context of chromene synthesis, MCRs provide a convergent and straightforward route to various scaffolds. researchgate.netresearchgate.net
The synthesis of chromene derivatives often involves the condensation of an aldehyde, a C-H activated acid like malononitrile (B47326), and a phenol (B47542) or naphthol derivative. researchgate.netresearchgate.net For instance, the one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) can be catalyzed by various agents to produce dihydropyrano[c]chromenes. benthamscience.com Similarly, pyran-fused chromene analogues can be synthesized through a one-pot protocol involving aldehydes, malononitrile, and resorcinol (B1680541) or 4-hydroxycoumarin. researchgate.net These reactions typically proceed through a cascade of Knoevenagel condensation followed by Michael addition and subsequent cyclization. researchgate.net The versatility of MCRs allows for the incorporation of different functional groups by varying the starting components, making it a vital strategy for creating diverse libraries of chromene-based compounds for further investigation.
| Reactants | Catalyst/Conditions | Product Type | Key Features |
|---|---|---|---|
| Aromatic Aldehydes, Malononitrile, 4-Hydroxycoumarin | TiO2 Nanoparticles / Solvent-free | Dihydropyrano[c]chromenes | High yields, simple work-up, reusable catalyst. benthamscience.com |
| Aromatic Aldehydes, Malononitrile, Resorcinol | Pd@GO / Hydro-alcoholic mixture | 2-Amino-4H-chromenes | Excellent yields (88-95%), recyclable catalyst. researchgate.net |
| Aldehydes, Cyclic 1,3-dicarbonyls, 4-Hydroxycoumarin | Various catalysts (e.g., nano-CuFe2O4@SO3H) | Chromeno[4,3-b]chromenes | Access to complex fused systems. rsc.org |
| Aromatic Aldehydes, Malononitrile, Naphthols | Vanillin/Vitamin B1 supported Fe3O4@SiO2 | Substituted chromenes | Green, grinding conditions, magnetic catalyst recovery. researchgate.net |
Asymmetric Organocatalysis for Enantioselective Synthesis
Asymmetric organocatalysis has emerged as a cornerstone of modern organic synthesis, utilizing small, chiral organic molecules to catalyze reactions enantioselectively. greyhoundchrom.com This approach avoids the use of often toxic and expensive metal catalysts, aligning with the principles of green chemistry. greyhoundchrom.com For the synthesis of chromenes and their analogues, organocatalysis offers a powerful method to control stereochemistry, which is crucial for biological applications.
Enantioselective routes to chromene scaffolds have been developed using various organocatalytic strategies. One notable example is the reaction of α,β-unsaturated aldehydes with diketones, catalyzed by chiral secondary amines like diarylprolinol derivatives. kaust.edu.sa This process proceeds through an enantioselective addition-cyclization cascade to afford biologically active chromenones in good yields and high enantioselectivity. kaust.edu.sa The catalyst activates the unsaturated aldehyde by forming an intermediary iminium ion, which then undergoes a highly controlled reaction sequence. kaust.edu.sa Similarly, guanidine-amide catalysts have been successfully employed in the formal (3+2) cyclization of β-keto esters to produce cyclopenta[b]indoles, a related heterocyclic system, with high diastereo- and enantioselectivity. rsc.org These methods demonstrate the potential of organocatalysis to construct complex, chiral heterocyclic systems with high precision. nih.gov
| Reaction Type | Organocatalyst | Substrates | Key Outcome |
|---|---|---|---|
| Addition-Cyclization Cascade | Diarylprolinol | Diketones, α,β-Unsaturated Aldehydes | Yield of 78% for 2-hydroxychromenone. kaust.edu.sa |
| Formal (3+2) Cyclization | Guanidine-amides | Cyclic β-keto esters, Azonaphthalenes | Up to 96% ee for cyclopenta[b]indoles. rsc.org |
| Michael Addition | Quinidine derivatives | Various aldehydes and Michael acceptors | High enantio- and diastereoselectivities for chroman-2-ones. mdpi.com |
| Cascade Catalysis | Imidazolidinones | α,β-Unsaturated Aldehydes, Various Nucleophiles | Enantioselectivities ≥99% ee in many cases. nih.gov |
Green Chemistry Approaches in Cyclopenta[b]chromene Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. nih.gov The synthesis of chromene derivatives has benefited significantly from these approaches, with the development of catalyst-free methods, reactions in aqueous media, microwave-assisted protocols, and the use of recyclable heterogeneous catalysts. nih.gov
Catalyst-Free Methodologies
Performing reactions without a catalyst offers significant environmental and economic benefits by simplifying reaction work-up and purification, and avoiding the use of potentially toxic or expensive catalysts. Several catalyst-free methods for the synthesis of chromene derivatives have been reported, often relying on thermal activation or the use of benign solvents to promote the reaction.
For example, a catalyst-free, three-component synthesis of functionalized chromene carbonitriles has been achieved by reacting pyrazole (B372694) aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature. orientjchem.org This method provides a simple and unique pathway to chromene derivatives. Similarly, multicomponent reactions involving 4-hydroxycoumarin and activated acetylenic compounds can proceed under solvent-free conditions to yield substituted chromenes. nih.gov The development of such protocols, which may also be promoted by ultrasound or microwave irradiation, represents a significant step towards more sustainable chemical manufacturing. nih.gov
Reactions in Aqueous Media
Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Conducting organic reactions in aqueous media is a primary goal of green chemistry. The synthesis of various pyran-fused chromene analogues has been successfully demonstrated in water using fluorescent tetragonal ZrO2 nanoparticles as a catalyst. This one-pot multicomponent protocol shows that both the reaction rate and product yields can be significantly enhanced in water. The unique properties of water can promote certain organic reactions, making it a viable and environmentally friendly alternative to conventional organic solvents.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a widely adopted technique for accelerating chemical reactions. nih.govbeilstein-journals.org Microwave irradiation provides rapid and uniform heating, which often leads to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. beilstein-journals.orguomosul.edu.iq
This technology has been successfully applied to the synthesis of a wide range of chromene derivatives. nih.govsemanticscholar.org For example, the Diels-Alder reaction to form complex tetrahydro-2H-benzo[h]chromene derivatives under microwave irradiation saw reaction times reduced from hours to minutes, with yields improving to 84-92%. uomosul.edu.iq In another instance, a one-pot, two-step tandem procedure for synthesizing highly functionalized benzopyrans was effectively carried out under microwave irradiation. beilstein-journals.org The condensation of amines with chromene-carbaldehydes under microwave power of 120W at 100°C was completed in just 3-5 minutes. jmest.org These examples highlight the efficiency and power of microwave technology in modern heterocyclic synthesis. beilstein-journals.org
| Chromene Derivative | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Tetrahydro-2H-benzo[h]chromenes | Microwave-Assisted Diels-Alder | Few minutes | 84-92% | uomosul.edu.iq |
| Substituted Chromenes | Microwave-Assisted Condensation | 3-5 minutes | Not specified | jmest.org |
| Phenanthrene-fused acridinones | Microwave vs. Conventional | 20 min vs. 3 h | 91% vs. 60% | beilstein-journals.org |
Heterogeneous Catalysis and Recyclable Catalysts (e.g., Metal-Organic Frameworks, Magnetic Nanocatalysts)
The development of heterogeneous and recyclable catalysts is a key area of green chemistry, addressing issues of catalyst separation, recovery, and reuse, which are problematic in homogeneous catalysis. free.fr
Magnetic Nanocatalysts: Magnetic nanoparticles (MNPs), such as those based on iron oxides (Fe3O4), serve as excellent supports for catalysts because they can be easily separated from the reaction mixture using an external magnet. free.fr This simple and efficient recovery method allows the catalyst to be reused for multiple cycles with minimal loss of activity. researchgate.net For example, vanillin/Vitamin B1 supported on Fe3O4@SiO2 nanoparticles has been used for the green synthesis of chromenes, with the catalyst being recoverable up to 10 times. researchgate.net Similarly, bimetallic palladium-ruthenium nanoparticles on graphene oxide (PdRu@GO) have been shown to be a recyclable heterogeneous catalyst for 2-amino-4H-chromene synthesis, reusable for up to 5 cycles. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are highly porous crystalline materials constructed from metal ions or clusters linked by organic ligands. ajol.infogoogle.com Their large surface area, tunable porosity, and well-defined active sites make them promising candidates for heterogeneous catalysis. ajol.infomdpi.com MOFs can be used directly as catalysts or as supports for other catalytic species. youtube.com While their application is broad, including gas adsorption and separation, their use in fine chemical synthesis is a growing field. google.commdpi.com MOF-199, a copper-based MOF, is noted for its large surface area and has been investigated for various applications. ajol.info MOFs containing metals like Cr3+, Fe3+, and Zn2+ can be designed to catalyze specific organic transformations, offering a platform for developing highly active and selective heterogeneous catalysts. mdpi.comyoutube.com
| Catalyst Type | Catalyst Example | Application in Chromene Synthesis | Recyclability |
|---|---|---|---|
| Magnetic Nanocatalyst | Fe3O4@SP@VT | Synthesis of various chromenes | Recoverable up to 10 times. researchgate.net |
| Graphene-supported Nanocatalyst | PdRu@GO | Synthesis of 2-amino-4H-chromenes | Reusable for up to 5 cycles. researchgate.net |
| Zirconia Nanoparticles | t-ZrO2 NPs | Synthesis of pyran-fused chromenes | Recyclable for up to 10 cycles. |
| Metal-Organic Framework (MOF) | MOF-199 (Copper-based) | Potential for catalysis due to high surface area. | Stable and potentially reusable. ajol.info |
| Photosensitized Nanocatalyst | WO3/ZnO@NH2-EY | Synthesis of chromeno[4,3-b]chromenes | Heterogeneous and recoverable. rsc.org |
Mechanistic Investigations of Cyclopenta[b]chromene Formation Reactions
The formation of the cyclopenta[b]chromene scaffold, a key structural motif with significant pharmacological and material science applications, has been the subject of detailed mechanistic investigations. nih.gov Various synthetic strategies have been developed, with recent advancements focusing on transition metal-catalyzed cascade reactions that allow for the efficient construction of this complex heterocyclic system. These studies, combining experimental evidence with computational analysis, have provided valuable insights into the reaction pathways, intermediates, and transition states involved in the formation of these molecules.
A particularly well-elucidated mechanism is the palladium-catalyzed cascade double annulation strategy, which provides access to dihydrocyclopenta[b]chromene derivatives. nih.gov This pathway is highly relevant for understanding the formation of 2-phenylcyclopenta[b]chromene, as the final product can be achieved through a subsequent dehydration or oxidation step. The reaction proceeds through a sequence of catalytic steps, as detailed below.
Plausible Mechanistic Pathway: Palladium-Catalyzed Double Annulation
A plausible mechanism for the formation of the cyclopenta[b]chromene core is initiated by the interaction of a propargylamine with a palladium(II) catalyst, such as palladium(II) trifluoroacetate (B77799) [Pd(TFA)₂]. This interaction is facilitated by the nitrogen lone pair and the π-system of the C-C triple bond coordinating to the palladium center, forming intermediate A . nih.gov
Subsequent deamination of intermediate A leads to the in-situ generation of a reactive quinone intermediate B . This species then undergoes a 1,6-conjugate addition with a β-ketomalononitrile to yield intermediate C . nih.gov The following key steps in the catalytic cycle are:
Annulation: Intermediate C undergoes an intramolecular cyclization or annulation to form the palladacycle intermediate D . nih.gov
Migratory Insertion: This is followed by a migratory insertion step, leading to the formation of intermediate E . nih.gov
Protonation and Catalyst Regeneration: Protonation of intermediate E regenerates the active palladium catalyst and produces intermediate F . nih.gov
Dehydration: The final dihydrocyclopenta[b]chromene product is formed via a facile dehydration of intermediate F . nih.gov To achieve the fully unsaturated this compound, a final oxidation or aromatization step would be necessary.
This proposed mechanism is supported by control experiments and the successful isolation and characterization of key intermediates. nih.gov
Table 1: Key Intermediates in the Proposed Palladium-Catalyzed Annulation
| Intermediate | Description |
| A | Coordination complex of propargylamine with the Palladium center. |
| B | Quinone intermediate formed after deamination of intermediate A . |
| C | Product of 1,6-conjugate addition of the quinone intermediate with a β-ketomalononitrile. |
| D | Palladacycle formed via annulation of intermediate C . |
| E | Intermediate resulting from migratory insertion of intermediate D . |
| F | Intermediate formed after protonation and regeneration of the Pd catalyst. |
Alternative Mechanistic Considerations
While the palladium-catalyzed double annulation provides a well-supported pathway, other mechanistic approaches have been explored for the synthesis of related chromene and fused-ring systems. These include:
Phosphane-catalyzed [3+2] Annulation: This method has been established for the synthesis of tetrahydrocyclopenta[c]chromenes from allenic esters and 3-nitrochromenes. researchgate.net The proposed mechanism for this reaction provides another example of a cycloaddition strategy to form the five-membered ring fused to the chromene core.
Radical Annulation: Copper-catalyzed oxidative radical [2+2+1] annulation reactions of phenol-linked 1,7-enynes with α-active methylene (B1212753) nitriles have been shown to produce cyclopenta[c]chromene derivatives. researchgate.net This radical-mediated pathway offers an alternative to the more common polar reaction mechanisms.
Domino Oxa-Michael/Aldol Reactions: Organocatalytic domino reactions have been employed in the synthesis of 2-phenyl-2H-chromene derivatives, and while not directly forming the cyclopentane (B165970) ring, the mechanistic principles of sequential reactions could be adapted for the synthesis of the target molecule. nih.gov
Table 2: Substrate Scope in Palladium-Catalyzed Annulation for Dihydrocyclopenta[b]chromene Synthesis nih.gov
| Entry | Reactant 1 (Propargylamine) | Reactant 2 (β-dicarbonyl) | Product | Yield (%) |
| 1 | N-benzylprop-2-yn-1-amine | 2-(4-methoxybenzoyl)malononitrile | 3aa | 40 |
| 2 | N-(4-methylbenzyl)prop-2-yn-1-amine | 2-benzoylmalononitrile | 3ba | 75 |
| 3 | N-(4-chlorobenzyl)prop-2-yn-1-amine | 2-benzoylmalononitrile | 3ca | 78 |
| 4 | N-benzylprop-2-yn-1-amine | 2-(4-chlorobenzoyl)malononitrile | 3ab | 82 |
| 5 | N-benzylprop-2-yn-1-amine | 2-(2,4-dichlorobenzoyl)malononitrile | 3af | 72 |
These mechanistic investigations are crucial for the rational design of more efficient and selective synthetic routes to this compound and its analogues, paving the way for their potential applications in various scientific fields.
Chemical Transformations and Derivatization Strategies of 2 Phenylcyclopenta B Chromene Skeletons
Functionalization via Condensation Reactions
Condensation reactions represent a fundamental class of organic reactions that involve the joining of two molecules with the elimination of a small molecule, such as water or ammonia. iupac.org In the context of the 2-phenylcyclopenta[b]chromene scaffold, these reactions provide a powerful tool for introducing new functional groups and extending the molecular framework.
One notable example involves the reaction of 3-benzoyl-2H-chromen-2-one with ethyl cyanoacetate (B8463686) under basic conditions. While the expected pyranochromene is an intermediate, the reaction proceeds further, leading to the formation of ethyl 10-cyano-9-hydroxy-6-oxo-7-phenyl-6H-benzo[c]chromene-8-carboxylate. semanticscholar.org This transformation is thought to occur through a nucleophilic addition of the ethyl cyanoacetate carbanion to the double bond of the chromene, followed by a series of ring-opening and recyclization steps. semanticscholar.org
Similarly, the cyclocondensation of ethyl benzoylacetate with salicylaldehyde (B1680747) serves as a preparatory step for further derivatization. semanticscholar.org The resulting 3-benzoyl-2H-chromen-2-one can then be reacted with malononitrile (B47326) or cyanoacetamide in the presence of a piperidine (B6355638) catalyst to yield 2-amino-5-oxo-4-phenyl-5,10b-dihydropyrano[3,4-c]chromene-1-carbonitrile. semanticscholar.org
Furthermore, acid-catalyzed condensation reactions of naphthols with propargylic alcohol have been utilized to synthesize 2H-benzo[h]chromenes. mdpi.com These reactions highlight the versatility of condensation strategies in accessing a variety of fused chromene systems.
Table 1: Examples of Condensation Reactions for Chromene Synthesis
| Reactants | Reagents/Catalyst | Product | Reference |
|---|---|---|---|
| 3-Benzoyl-2H-chromen-2-one, Ethyl cyanoacetate | Basic conditions | Ethyl 10-cyano-9-hydroxy-6-oxo-7-phenyl-6H-benzo[c]chromene-8-carboxylate | semanticscholar.org |
| 3-Benzoyl-2H-chromen-2-one, Malononitrile | Ethanol (B145695), Piperidine | 2-Amino-5-oxo-4-phenyl-5,10b-dihydropyrano[3,4-c]chromene-1-carbonitrile | semanticscholar.org |
| Salicylaldehyde, Ethyl benzoylacetate | N/A | 3-Benzoyl-2H-chromen-2-one | semanticscholar.org |
Cycloaddition Reactions of Cyclopenta[b]chromene (B11913239) Derivatives
Cycloaddition reactions are powerful synthetic tools for the construction of cyclic compounds. acs.orgchemrxiv.org In the realm of cyclopenta[b]chromene chemistry, these reactions have been instrumental in creating complex, fused-ring systems.
A notable example is the visible-light-promoted [3+2]-cycloaddition of substituted 3-cyanochromones with N-cyclopropylanilines. acs.orgchemrxiv.orgacs.org This reaction, catalyzed by Eosin Y, proceeds via a photoredox cycle to generate cyclopenta[b]chromenocarbonitrile derivatives in moderate to excellent yields. acs.orgchemrxiv.org The mechanism is believed to involve the formation of a radical cation from the N-cyclopropylaniline, which then undergoes ring-opening and subsequent cycloaddition with the 3-cyanochromone. acs.orgchemrxiv.org The presence of the cyano group is crucial for this transformation, as it stabilizes the radical and anionic intermediates. acs.org
Another strategy involves the phosphane-catalyzed [3+2] annulation of allenoates with 3-nitro-2H-chromenes. researchgate.net This method provides access to tetrahydrocyclopenta[c]chromenes with high stereo- and regioselectivity. researchgate.net The reaction is believed to proceed through a zwitterionic intermediate generated from the allenoate. researchgate.net
Furthermore, Lewis acid-catalyzed intramolecular [3+2] cycloadditions of 1,1-cyclopropanediesters have been shown to be an effective route to cyclopenta[c]chromenes. rsc.org The reaction conditions are generally robust, with electron-donating groups on the aromatic ring leading to higher yields. rsc.org
Table 2: Examples of Cycloaddition Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| [3+2]-Cycloaddition | 3-Cyanochromones, N-Cyclopropylanilines | Eosin Y, Visible light | Cyclopenta[b]chromenocarbonitriles | acs.orgchemrxiv.orgacs.org |
| [3+2] Annulation | Allenoates, 3-Nitro-2H-chromenes | Phosphane | Tetrahydrocyclopenta[c]chromenes | researchgate.net |
Transformations and Modifications of Pendant Functional Groups on the Cyclopenta[b]chromene Core
The functional groups attached to the cyclopenta[b]chromene core can be further modified to introduce additional complexity and functionality. These transformations allow for the fine-tuning of the molecule's properties.
A versatile handle for such modifications is a halo-substituent on the chromene ring. For instance, a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene derivative can undergo a Sonogashira reaction to introduce various alkyne functionalities at the 6-position. nih.gov The resulting terminal alkynes can be further manipulated. For example, the trimethylsilyl (B98337) (TMS) group can be removed from a silylated alkyne to provide the free alkyne. nih.gov
Another approach involves the base-catalyzed transformation of phenol-substituted fulvene-derived azabicyclic olefins. researchgate.net This intramolecular reaction proceeds via a ring-opening and ring-closing sequence to afford cyclopentene-fused chromenes. researchgate.net This method is notable for being transition-metal-free and providing access to biologically relevant fused chromene systems under relatively mild conditions. researchgate.net
The synthetic utility of these functionalized chromenes is further demonstrated by subsequent reactions such as hydroboration, hydrogenation, and ring-closing metathesis (RCM) on exocyclic double bonds formed during cyclization. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Benzoyl-2H-chromen-2-one |
| Ethyl cyanoacetate |
| Ethyl 10-cyano-9-hydroxy-6-oxo-7-phenyl-6H-benzo[c]chromene-8-carboxylate |
| Salicylaldehyde |
| Ethyl benzoylacetate |
| Malononitrile |
| Cyanoacetamide |
| 2-Amino-5-oxo-4-phenyl-5,10b-dihydropyrano[3,4-c]chromene-1-carbonitrile |
| Naphthols |
| Propargylic alcohol |
| 2H-Benzo[h]chromenes |
| 3-Cyanochromones |
| N-Cyclopropylanilines |
| Eosin Y |
| Cyclopenta[b]chromenocarbonitriles |
| Allenoates |
| 3-Nitro-2H-chromenes |
| Tetrahydrocyclopenta[c]chromenes |
| 1,1-Cyclopropanediesters |
| Cyclopenta[c]chromene |
| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene |
| Trimethylsilyl (TMS) |
| Phenol-substituted fulvene-derived azabicyclic olefins |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Complex Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For a molecule with the complexity of 2-Phenylcyclopenta[b]chromene, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, but two-dimensional (2D) techniques are essential for unambiguous assignment of all proton and carbon signals and for understanding spatial relationships.
Multi-dimensional NMR experiments are critical for mapping the intricate network of covalent bonds and spatial proximities within the this compound framework.
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, COSY spectra would reveal correlations between adjacent protons on the cyclopentene (B43876) ring and within the aromatic systems, allowing for the tracing of proton-proton connectivity throughout the spin systems.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. This is a highly sensitive technique that allows for the definitive assignment of carbons bearing hydrogen atoms. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase, which is invaluable for a molecule with multiple methylene (B1212753) and methine groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful tools for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J). This is crucial for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, HMBC would show a correlation from the protons on the phenyl substituent to the carbons of the cyclopentene ring, and from the cyclopentene protons to the carbons of the chromene system, thus piecing together the entire molecular structure.
Table 1: Illustrative HMBC Correlations for the this compound Skeleton (Note: This table is a hypothetical representation based on established NMR principles.)
| Proton(s) (¹H) | Correlating Carbon(s) (¹³C) | Significance of Correlation |
|---|---|---|
| Protons on Phenyl Ring | C-2 of Cyclopentene | Confirms connectivity of the phenyl substituent. |
| H-1 and H-3 Protons (Cyclopentene) | C-2, C-3a, C-9b | Defines the structure of the cyclopentene ring and its fusion to the chromene core. |
| H-4 Protons (Chromene) | C-5, C-9b, C-4a | Connects the dihydropyran ring to the fused benzene (B151609) ring. |
| H-9 Proton (Chromene) | C-5a, C-8, C-9b | Assigns positions on the benzopyran portion of the molecule. |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, and its chemical shift (δ) is highly sensitive to its electronic environment, allowing for detailed positional and conformational analysis.
The chemical shifts can be predicted based on the type of carbon atom (sp², sp³) and the nature of its neighbors.
Aromatic and Alkene Carbons (110-160 ppm): The carbons of the two benzene rings and the C=C double bond of the cyclopentene ring would resonate in this region. The carbon attached to the ether oxygen (C-9a) and the ipso-carbon of the phenyl substituent (C-2) would be shifted further downfield due to substituent effects.
Ether/Alkyl Carbons (20-80 ppm): The sp³ hybridized carbons of the cyclopentene ring (C-1, C-3) and the dihydropyran ring (C-4) would appear in this upfield region. The carbon atom C-9b, being at a bridgehead and adjacent to an oxygen atom, would have a characteristic shift.
Analysis of these chemical shifts, aided by computational predictions and data from related structures, allows for the complete assignment of the carbon framework and can provide insights into the conformational preferences of the fused ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on typical chemical shift ranges and substituent effects.)
| Carbon Environment | Predicted Chemical Shift (ppm) | Reasoning |
|---|---|---|
| C=O (Acids, Esters) | 170 - 185 |
Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. In the context of this compound, mass spectrometry plays a crucial role in confirming its molecular formula and elucidating the connectivity of its constituent atoms.
When a molecule is introduced into a mass spectrometer, it is first ionized, typically by electron impact (EI), which involves bombarding the molecule with a high-energy electron beam. This process removes an electron from the molecule, generating a positively charged molecular ion (M+•), which is also a radical cation. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. For this compound (C₁₈H₁₄O), the expected molecular weight is approximately 246.30 g/mol . The detection of a molecular ion peak at an m/z corresponding to this value serves as the primary confirmation of the compound's molecular formula.
The molecular ion, being an energetic species, often undergoes fragmentation, breaking down into smaller, more stable charged fragments and neutral molecules or radicals. gbiosciences.com The pattern of these fragments is characteristic of the molecule's structure and provides a "fingerprint" that can be used for identification. The fragmentation of chromene derivatives often involves characteristic losses of small molecules or radicals. nih.gov For instance, common fragmentation pathways for chromenes can include the loss of a methyl radical (CH₃•, 15 Da), carbon monoxide (CO, 28 Da), or a combination thereof. nih.gov In the case of this compound, the presence of the phenyl substituent and the fused ring system will influence the fragmentation pathways.
Aromatic systems and conjugated π-electron systems, such as the one present in this compound, tend to form stable molecular ions, meaning the molecular ion peak is often prominent in the mass spectrum. uou.ac.in However, fragmentation still occurs, and the analysis of these fragments is key to structural elucidation. The stability of the resulting fragment ions is a major factor driving the fragmentation process. For example, the formation of a stable carbocation or a resonance-stabilized species is often a favored pathway.
Key fragmentation pathways for this compound could involve:
Loss of a hydrogen atom: Leading to an [M-1]⁺ peak.
Loss of the phenyl group: Resulting in a significant fragment corresponding to the cyclopenta[b]chromene (B11913239) core.
Retro-Diels-Alder reaction: A common fragmentation pathway for cyclic systems, which could lead to the cleavage of the cyclopentene ring. mdpi.com
Cleavage of the ether bond: Though less common in stable aromatic ethers, it can occur under high-energy conditions.
The precise fragmentation pattern can be further investigated using tandem mass spectrometry (MS/MS), where a specific fragment ion is selected and subjected to further fragmentation to provide more detailed structural information. nih.gov
Table 1: Hypothetical Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Possible Neutral Loss |
| 246 | [C₁₈H₁₄O]⁺• (Molecular Ion) | - |
| 245 | [C₁₈H₁₃O]⁺ | H• |
| 169 | [C₁₂H₉O]⁺ | C₆H₅• (Phenyl radical) |
| 141 | [C₁₁H₉]⁺ | C₇H₅O• |
Note: This table is illustrative and based on general fragmentation principles of related structures. Actual experimental data would be required for definitive assignments.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. msu.edu The resulting spectrum provides valuable information about the electronic structure of a molecule, particularly the extent of conjugation.
Molecules containing π-electrons or non-bonding electrons (n-electrons) are capable of absorbing energy in the form of ultraviolet or visible light, which excites these electrons to higher anti-bonding molecular orbitals. researchgate.net The energy of the absorbed light is inversely proportional to its wavelength. The key electronic transitions observed in UV-Vis spectroscopy are σ → σ, n → σ, π → π, and n → π. adcmastuana.org For a molecule like this compound, which possesses an extensive conjugated system of π-electrons, the most relevant and lowest energy transitions are the π → π* and potentially n → π* transitions. libretexts.org
The chromophore, the part of the molecule responsible for light absorption, in this compound is the entire fused ring system, including the phenyl substituent. msu.edu This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu As a result, the molecule absorbs light at longer wavelengths, often extending into the visible region, which would impart color to the compound.
The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* transitions. The position of the maximum absorption wavelength (λmax) is a key indicator of the extent of conjugation. A more extended conjugated system results in a higher λmax value (a bathochromic or red shift). The presence of the phenyl group in conjugation with the cyclopenta[b]chromene core will cause a significant red shift compared to the parent chromene or cyclopentachromene systems.
Furthermore, the solvent in which the spectrum is recorded can influence the λmax. Polar solvents can stabilize the ground and/or excited states to different extents, leading to shifts in the absorption maxima. For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic shift. researchgate.net
The intensity of the absorption is given by the molar absorptivity (ε), which is related to the probability of the electronic transition. Transitions with high molar absorptivities (typically > 10,000 L mol⁻¹ cm⁻¹) are generally considered "allowed" transitions, which is characteristic of π → π* transitions in highly conjugated systems.
Table 2: Expected UV-Visible Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Type of Transition |
| ~250-280 | High | π → π |
| ~320-360 | High | π → π |
| >400 | Moderate to High | π → π* |
Note: This table is illustrative and based on the expected behavior of a highly conjugated system. Actual experimental values would depend on the solvent and specific electronic environment.
Studies on related cyanine (B1664457) dyes incorporating a this compound nucleus have indicated that the electronic transitions are of low energy, consistent with an extended conjugated system. researchgate.net The investigation of the UV-Vis spectrum provides critical experimental evidence for the degree of π-electron delocalization within the molecule, which is fundamental to understanding its electronic properties and potential applications in materials science and photochemistry.
Theoretical and Computational Chemistry Investigations of 2 Phenylcyclopenta B Chromene Analogues
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) has become a standard method in quantum chemistry for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules, offering a favorable balance between computational cost and accuracy. DFT calculations are foundational for understanding the geometry, stability, and intrinsic electronic characteristics of 2-Phenylcyclopenta[b]chromene analogues.
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For chromene derivatives, this is typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). ekb.eg This process iteratively adjusts the positions of the atoms until the forces on each atom are minimized.
The resulting optimized structure provides key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For example, in studies of related 4H-benzo[h]chromene derivatives, the optimized geometries revealed that the fused chromene nucleus is nearly planar, while appended phenyl rings are typically twisted out of this plane. ekb.eg It is common to observe slight discrepancies between theoretically calculated parameters and those determined experimentally via X-ray crystallography. These differences arise because theoretical calculations often model an isolated molecule in the gas phase, whereas experimental results reflect the molecule's structure within a solid-state crystal lattice, where intermolecular forces can influence geometry. ekb.eg
Table 1: Representative Geometrical Parameters from DFT Calculations for Chromene Analogues This table is illustrative, showing typical data obtained from DFT calculations on related heterocyclic systems, as specific data for this compound was not available in the searched literature.
| Parameter | Typical Calculated Value (Å or °) | Methodology Example |
|---|---|---|
| C-O (pyran ring) Bond Length | ~1.37 Å | B3LYP/6-311++G(d,p) |
| C=C (pyran ring) Bond Length | ~1.35 Å | B3LYP/6-311++G(d,p) |
| C-C-O Bond Angle | ~120° | B3LYP/6-311++G(d,p) |
| Phenyl Ring Dihedral Angle | Variable (e.g., 60-115°) | B3LYP/6-311++G(d,p) |
Following geometry optimization, vibrational frequency calculations are performed for two primary reasons. First, they confirm that the optimized structure is a true energy minimum. A stable equilibrium geometry will have all real (positive) vibrational frequencies; the presence of imaginary frequencies would indicate a transition state or a higher-order saddle point on the potential energy surface. ekb.eg
Second, the calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental vibrational bands to specific molecular motions (e.g., C-H stretching, C=C bending). Theoretical frequencies are often systematically scaled by a small factor to improve agreement with experimental values, accounting for anharmonicity and approximations in the computational method.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. growingscience.comresearchgate.net It is widely used to calculate vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to an unoccupied molecular orbital without a change in molecular geometry. These energies are fundamental to understanding a molecule's light-absorbing properties and its UV-Visible spectrum. ekb.eg
TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is a measure of the probability of a given electronic transition occurring. By analyzing the molecular orbitals involved in the most significant transitions, one can characterize their nature, such as π→π* or n→π* transitions, which are common in conjugated systems like this compound. For instance, studies on related chromenes have used TD-DFT to investigate how different solvents affect their electronic spectra, often employing models like the Polarizable Continuum Model (PCM) to simulate the solvent environment. ekb.eg
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electronic Distribution)
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic properties. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. growingscience.com
The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential, and the energy of the LUMO (E_LUMO) is related to its electron affinity. The distribution of these orbitals across the molecule reveals the most likely sites for nucleophilic and electrophilic attack. In conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across the aromatic rings and the fused cyclopentadiene ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more chemically reactive. growingscience.comnih.gov Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. growingscience.com
Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis This table presents conceptual data and typical value ranges for chromene-like molecules based on the literature.
| Parameter | Description | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Relates to chemical reactivity, kinetic stability, and optical properties nih.gov |
Molecular Electrostatic Potential (MEP) Mapping and Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity)
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In a this compound analogue, such regions would be expected around the oxygen atom of the chromene moiety due to its lone pairs. researchgate.net
Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms. The MEP map provides a holistic picture of the charge distribution and is more comprehensive than relying solely on atomic charges. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity:
Chemical Hardness (η): Defined as η = (E_LUMO - E_HOMO) / 2, it measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." growingscience.comnih.gov
Electronegativity (χ): Calculated as χ = -(E_HOMO + E_LUMO) / 2, it represents the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Defined as ω = μ² / (2η) (where μ = -χ), it quantifies the energy lowering of a system when it accepts electrons from the environment. nih.gov
Quantum Chemical Analysis of Intermolecular Interactions
Quantum chemical methods are also used to analyze the non-covalent interactions that govern how molecules interact with each other in condensed phases, such as in molecular crystals or biological systems. For aromatic compounds like this compound, the most significant intermolecular forces are expected to be π-π stacking interactions between the aromatic rings and C-H···π interactions.
Computational techniques can quantify the strength and nature of these interactions. For example, energy decomposition analysis can partition the total interaction energy into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. Methods like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal lattice, highlighting the relative importance of different types of interactions (e.g., H···H, C···H, O···H contacts). Such studies are crucial for understanding crystal packing and the self-assembly of molecules into larger supramolecular structures. researchgate.net
Molecular Docking Studies for Investigating Ligand-Receptor Interactions and Mechanistic Insights (In Silico Screening)
Following a comprehensive search of scientific literature and computational chemistry databases, no specific molecular docking studies focusing on "this compound" or its direct analogues were identified. The conducted searches aimed to retrieve data on ligand-receptor interactions, binding affinities, and mechanistic insights derived from in silico screening of this particular class of compounds.
While the broader family of chromene derivatives has been the subject of numerous computational studies, the available research does not extend to the specific this compound scaffold. Investigations into other chromene analogues, such as dihydropyrano[3,2-c]chromenes and 4-aryl-4H-chromenes, have explored their potential as anticancer and anti-inflammatory agents through molecular docking simulations. However, these findings are not directly applicable to the unique structural characteristics of this compound.
The absence of specific molecular docking data for this compound and its analogues indicates a potential area for future research within the field of computational drug design and discovery. Such studies would be valuable in elucidating the potential biological targets and mechanisms of action for this specific chemical entity.
Due to the lack of available data, a detailed analysis of ligand-receptor interactions, including data tables of binding energies and interacting residues for this compound analogues, cannot be provided at this time.
Advanced Research Applications and Methodologies of 2 Phenylcyclopenta B Chromene in Academic Contexts
Applications in Materials Science Research
The chromene framework, with its π-conjugated system, is a subject of interest for the development of novel organic materials with specific electronic and optical properties.
Investigation of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching devices. Organic compounds with extensive π-conjugation and intramolecular charge transfer characteristics are prime candidates for NLO materials. nih.gov Research into chromene derivatives has revealed their potential for distinct NLO properties.
Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO characteristics of various chromene-based compounds. For instance, the analysis of coumarin-based pyrano-chromene derivatives demonstrated notable NLO properties. Key parameters such as average polarizability (⟨α⟩) and second hyperpolarizability (γtot) were calculated, with one derivative showing values of 6.77005 × 10−23 and 0.145 × 104 esu, respectively. nih.govresearchgate.net These computational findings suggest that the chromene skeleton is a promising scaffold for developing materials with significant NLO responses. nih.gov Further theoretical studies on 4H-benzo[h]chromene derivatives have also been conducted to understand their electronic absorption spectra and NLO properties. ekb.eg While these studies focus on related chromene structures, they underscore the potential of the broader class of compounds, including phenyl-substituted cyclopenta[b]chromenes, in the field of non-linear optics.
Exploration in Functional Organic Materials
The synthesis of chromene derivatives is actively pursued for their potential use in functional organic materials and medicinal chemistry. researchgate.net Organocatalytic domino reactions have been developed to synthesize 3-substituted-2-phenyl-2H-chromene derivatives, which serve as versatile intermediates. nih.gov These compounds can be further modified to incorporate other functional groups, such as triazoles or biotin, facilitating their use in chemical biology for identifying and purifying protein targets. nih.gov The adaptability of the chromene structure allows for the creation of function-oriented molecules designed to interact with specific biological pathways. nih.gov This strategic synthesis highlights the role of chromene derivatives as foundational components in the development of sophisticated molecular probes and other functional organic materials.
In Vitro Mechanistic Investigations of Biological Activity
Derivatives of the chromene family have been extensively studied for their biological effects at the cellular and molecular level, particularly their interactions with cancer cells, microbes, and specific enzymes.
Cellular Growth Modulation Studies and Apoptosis Induction Pathways (Mechanistic Level)
Chromene derivatives have demonstrated significant potential in oncology research by modulating cellular growth and inducing programmed cell death, or apoptosis, in various cancer cell lines.
Mechanisms of Action: The anticancer effects of chromenes are often mediated through the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govtandfonline.com Key molecular events observed in cancer cells treated with chromene derivatives include:
Cell Cycle Arrest: Compounds can suppress cancer cell growth by inducing cell cycle arrest, often at the G1/S phase. This is achieved by regulating the expression of key cell cycle proteins like cyclin-dependent kinase 2 (CDK-2) and CyclinD1. nih.govtandfonline.com
Modulation of Apoptotic Proteins: A common mechanism involves altering the balance of pro-apoptotic and anti-apoptotic proteins. Studies consistently show an upregulation of pro-apoptotic proteins like Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govtandfonline.comnih.gov This shift in the Bax/Bcl-2 ratio makes cancer cells more susceptible to apoptosis.
Caspase Activation: Chromene derivatives trigger the caspase cascade, a crucial component of the apoptotic pathway. Activation of initiator caspases (like Caspase-8 for the extrinsic pathway) and executioner caspases (like Caspase-3) leads to the cleavage of cellular proteins and eventual cell death. nih.govtandfonline.commdpi.comresearchgate.net
Tumor Suppressor Gene Activation: Some derivatives have been shown to increase the expression of the tumor suppressor gene TP53, which plays a critical role in controlling cell division and inducing apoptosis. nih.gov
Research Findings in Specific Cancer Models:
Acute Myeloid Leukemia (AML): In HL-60 leukemia cells, certain benzo[h]chromene derivatives were found to trigger apoptosis by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.govtandfonline.com
Chronic Myeloid Leukemia (CML): A dihydropyrano[2,3-g] chromene derivative, 4-Clpgc, effectively inhibited the growth of K562 CML cells with an IC50 value of 102 ± 1.6 μM after 72 hours. nih.govnih.gov Mechanistic studies revealed a significant increase in the expression of Bax (42.74-fold) and TP53 (35.88-fold) genes, alongside a reduction in BCL2 expression. nih.gov
Triple-Negative Breast Cancer (TNBC): Novel chromene derivatives have been shown to specifically inhibit the viability of aggressive TNBC cell lines (e.g., MDA-MB-231) while having minimal effect on other breast cancer subtypes. mdpi.comresearchgate.netnih.gov The mechanism in these cells involves activation of the extrinsic apoptotic pathway, evidenced by the cleavage of caspase-8 and PARP. mdpi.comresearchgate.net
Table 1: Mechanistic Effects of Chromene Derivatives on Apoptosis Pathways in Cancer Cells
| Chromene Derivative Class | Cancer Cell Line | Key Mechanistic Finding | Gene/Protein Target | Observed Effect |
|---|---|---|---|---|
| Benzo[h]chromene | HL-60 (AML) | Activation of extrinsic and intrinsic pathways | Bcl-2, CDK-2, CyclinD1 | Decreased expression |
| Benzo[h]chromene | HL-60 (AML) | Activation of extrinsic and intrinsic pathways | Caspase 3, Caspase 8, Fas | Increased expression |
| Dihydropyrano[2,3-g] chromene (4-Clpgc) | K562 (CML) | Modulation of apoptotic gene expression | Bax | 42.74-fold increase in expression |
| Dihydropyrano[2,3-g] chromene (4-Clpgc) | K562 (CML) | Modulation of apoptotic gene expression | TP53 | 35.88-fold increase in expression |
| Dihydropyrano[2,3-g] chromene (4-Clpgc) | K562 (CML) | Modulation of apoptotic gene expression | BCL2 | 1.47-fold decrease in expression |
| Novel Chromene C1/C2 | MDA-MB-231 (TNBC) | Activation of extrinsic pathway | Caspase 8, PARP | Increased cleavage |
Antimicrobial Research (In Vitro Characterization of Activity Against Microbial Strains)
The chromene scaffold is a recurring motif in compounds investigated for their antimicrobial properties. In vitro studies have characterized the efficacy of various derivatives, including those with the cyclopenta[b]chromene (B11913239) core, against a range of pathogenic bacteria and fungi.
The agar well diffusion method is a standard technique used to assess the antimicrobial activity of these compounds. nanobioletters.com Research has demonstrated that certain chromene derivatives exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net
Specifically, derivatives of 3,3a-dihydrocyclopenta[b]chromen-1(2H)-one have been synthesized and evaluated. orientjchem.org In these studies, compounds such as 7-bromo-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one showed very good activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netorientjchem.org Other derivatives displayed good activity against fungal strains like Aspergillus niger, Penicillium species, and Candida albicans. researchgate.netorientjchem.org The efficacy of these compounds highlights the potential of the cyclopenta[b]chromene framework in the development of new antimicrobial agents.
Table 2: In Vitro Antimicrobial Activity of Selected Dihydrocyclopenta[b]chromen-1(2H)-one Derivatives
| Compound | Bacterial Strains | Activity Level | Fungal Strains | Activity Level |
|---|---|---|---|---|
| 7-ethyl-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one | E. coli, P. aeruginosa, S. aureus | Good | A. niger, Penicillium sp., C. albicans | - |
| 7-bromo-3,3a-dihydrocyclopenta[b]chromen-1(2H)-one | E. coli, P. aeruginosa, S. aureus | Very Good | A. niger, Penicillium sp., C. albicans | - |
Development of Chemical Biology Tools (e.g., Probes for Protein Target Identification)
Without dedicated research on 2-Phenylcyclopenta[b]chromene, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified subject matter. Further research and publication in the field are necessary before a thorough and informative article on the advanced research applications of this specific compound can be written.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing the structural identity of 2-Phenylcyclopenta[b]chromene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for confirming the compound’s aromatic protons, cyclopentane ring conformation, and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and crystal packing. Ensure purity via HPLC (>95%) and report retention times, solvent systems, and column specifications for reproducibility .
Q. How can researchers design a reproducible synthesis protocol for this compound derivatives?
- Methodological Answer : Optimize reaction conditions (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) principles. Document intermediates with spectroscopic data (e.g., IR for functional groups) and compare yields under varied conditions. For multi-step syntheses, isolate and characterize intermediates (e.g., via TLC monitoring) to identify side reactions. Provide detailed procedures in the main text for up to five derivatives; include others in supplementary materials with raw data files .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and molecular dynamics simulations to assess solubility and partition coefficients (logP). Validate predictions with experimental data (e.g., UV-Vis for λmax, shake-flask method for logP). Tools like Gaussian, Schrödinger Suite, or AutoDock are recommended for docking studies to predict binding affinities to biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
- Methodological Answer : Systematically modify substituents at positions C3 (ester groups), C4 (lipophilic electron-withdrawing groups), and C6 (halogens/methoxy) to evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, A549). Use SAR to correlate substituent electronic effects (Hammett constants) with IC50 values. Prioritize derivatives showing dual inhibition of kinases (e.g., c-Src) and SERCA pumps, critical in multidrug-resistant cancers .
Q. How should researchers resolve contradictions in reported pharmacological data for this compound analogs?
- Methodological Answer : Conduct meta-analyses of existing literature to identify variables affecting outcomes (e.g., cell line heterogeneity, assay protocols). Replicate conflicting studies under standardized conditions (e.g., identical cell culture media, passage numbers). Use orthogonal assays (e.g., Western blotting alongside viability assays) to confirm target engagement. Publish negative results to clarify mechanisms .
Q. What strategies mitigate off-target effects in mechanistic studies of this compound?
- Methodological Answer : Employ CRISPR-Cas9 knockout models to validate target specificity. Use proteome profiling (e.g., affinity pulldown-MS) to identify unintended protein interactions. Pair in vitro assays (e.g., enzymatic inhibition) with in vivo xenograft models to assess selectivity. Adjust substituent bulkiness (e.g., tert-butyl groups) to reduce non-specific binding .
Q. How can multi-omics approaches elucidate the polypharmacology of this compound derivatives?
- Methodological Answer : Integrate transcriptomics (RNA-seq) and metabolomics (LC-MS) to map signaling pathways altered by treatment. Use network pharmacology models to predict cross-talk between targets (e.g., EGFR, NF-κB). Validate hypotheses with siRNA silencing or inhibitor co-treatment experiments. Share raw omics data in public repositories (e.g., GEO, MetaboLights) for reproducibility .
Methodological Guidelines
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR spectra, chromatograms, and crystallographic CIF files in supplementary materials .
- Ethical Reporting : Disclose conflicts of interest and cite prior work exhaustively. Use Zotero or EndNote for reference management to avoid omissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
